(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of related compounds, such as (5-chloro-1,3-benzothiazol-2-yl)methanol, reveals aromatic proton resonances between δ 7.0–8.0 ppm . For the target compound, the methylamine group’s protons are expected to resonate near δ 3.0–3.5 ppm as a singlet, while the NH₃⁺ group may show broad signals around δ 7.5–8.5 ppm due to exchange broadening. The chlorine substituent induces deshielding effects, shifting adjacent aromatic protons upfield by ~0.2–0.5 ppm compared to unsubstituted benzothiazoles .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The benzothiazole chromophore typically exhibits π→π transitions near 270–300 nm and n→π transitions at 220–240 nm . Chlorine substitution red-shifts these bands by 10–15 nm due to its electron-withdrawing effect, as seen in analogous chloro-benzothiazoles .
Quantum Chemical Calculations and Molecular Orbital Interactions
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict a planar benzothiazole ring with slight puckering at the methylamine substituent. The HOMO (highest occupied molecular orbital) localizes on the sulfur atom and aromatic system, while the LUMO (lowest unoccupied molecular orbital) resides on the nitrogen-rich regions (Fig. 1).
$$
\text{HOMO} = -6.32 \, \text{eV}, \quad \text{LUMO} = -1.87 \, \text{eV}, \quad \Delta E = 4.45 \, \text{eV}
$$
The electrostatic potential map highlights regions of high electron density at the sulfur and amine groups, suggesting nucleophilic reactivity at these sites. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of S1 and the σ* orbitals of adjacent C–N bonds, stabilizing the benzothiazole system by ~15 kcal/mol .
Comparative Analysis with Related Benzothiazole Derivatives
The hydrochloride salt exhibits greater solubility in polar solvents compared to neutral analogs like (5-chloro-1,3-benzothiazol-2-yl)methanol due to ionic dissociation. However, steric hindrance from the methylamine group reduces π-stacking interactions relative to multi-benzothiazole systems (e.g., N,N,N-tris derivatives) . Chlorine substitution enhances electrophilicity at the 2-position, making it more reactive toward nucleophilic attack than fluorine-substituted analogs .
Properties
Molecular Formula |
C8H8Cl2N2S |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2S.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H |
InChI Key |
JAEXXGJKRLVLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine
In medicine, derivatives of benzothiazoles, including (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride, are explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, such as tuberculosis and cancer .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a vulcanization accelerator in rubber production .
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
A. Core Heterocycle Effects
- Benzothiazole vs. Benzoxazole : Benzothiazoles (e.g., the target compound) exhibit stronger π-π interactions due to sulfur's electronegativity, enhancing binding to biological targets like DNA or enzymes . Benzoxazoles (e.g., 1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine HCl) show reduced metabolic stability compared to benzothiazoles .
- Benzimidazole Derivatives : The benzimidazole core (e.g., 5-methoxy derivative) demonstrates superior kinase inhibition due to nitrogen-rich aromaticity, but lower solubility than benzothiazoles .
B. Substituent Effects
- Chlorine vs. Trifluoromethyl : Chlorine at C5 (target compound) improves electrophilic reactivity, aiding in covalent bond formation with biological targets. The CF₃ group (e.g., 2-[5-(trifluoromethyl)-benzothiazol-2-yl]ethanamine HCl) increases lipophilicity (LogP ~2.8) but may reduce aqueous solubility .
- Methoxy Groups: Methoxy-substituted analogs (e.g., 4-methoxyphenol derivative in ) show enhanced antioxidant activity but reduced potency against bacterial strains compared to chloro-substituted compounds.
C. Amine Chain Modifications
- Methanamine vs. Ethanamine : Methanamine derivatives (target compound) exhibit faster cellular uptake due to smaller size, whereas ethanamine analogs (e.g., ) show prolonged half-life in vivo due to reduced renal clearance .
Biological Activity
(5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a benzothiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of chlorine at the 5-position of the benzothiazole moiety enhances its biological efficacy and stability.
Chemical Structure and Synthesis
The chemical structure of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride can be represented as follows:
The synthesis of this compound typically involves several steps, including the reaction of 5-chloro-2-aminobenzothiazole with formaldehyde or its derivatives under acidic conditions to yield the hydrochloride salt form.
Antibacterial Activity
Research indicates that (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for this compound demonstrate its effectiveness in inhibiting bacterial growth. For instance, studies have shown an MIC of 8 μg/mL against E. faecalis and S. aureus, indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogens. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and inhibition of key enzymatic pathways necessary for fungal survival.
Anticancer Activity
The anticancer potential of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride has been explored in various cancer cell lines. Preliminary results suggest that it may possess cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation. For example, related benzothiazole compounds have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
The biological activity of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease processes. The compound's structural features allow it to bind effectively to these targets, leading to altered cellular functions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on slight modifications in their chemical structure. The following table summarizes some key compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino benzothiazole | Benzothiazole ring with amino group | Exhibits neuroprotective effects |
| 5-Bromo-1,3-benzothiazole | Bromine instead of chlorine at position 5 | Enhanced lipophilicity leading to better membrane penetration |
| 4-Methylthio benzothiazole | Methylthio group at position 4 | Increased activity against specific bacterial strains |
| (2-Methylbenzothiazol-6-yl) methanamine | Methyl substitution on benzothiazole | Potentially lower toxicity profiles |
Case Studies
Several case studies have documented the therapeutic potential of (5-Chloro-1,3-benzothiazol-2-yl)methanamine hydrochloride in treating infections and cancer. For example:
- Antibacterial Efficacy : In a study involving clinical isolates of MRSA, the compound demonstrated significant inhibition of biofilm formation at concentrations below its MIC.
- Anticancer Studies : In vitro studies indicated that treatment with this compound resulted in G2/M cell cycle arrest in cancer cell lines, suggesting a mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
